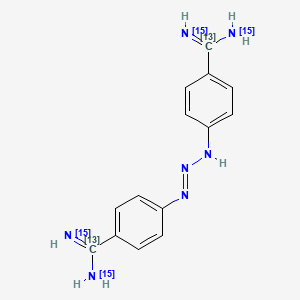
Diminazene-13C2,15N4 Dihydrochloride (major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diminazene-13C2,15N4 Dihydrochloride (major) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of diminazene, a trypanocidal agent known for its effectiveness against protozoan infections. The compound is characterized by its molecular formula C12H17Cl2N7, with specific isotopic labeling of carbon and nitrogen atoms .
Preparation Methods
The synthesis of Diminazene-13C2,15N4 Dihydrochloride involves the incorporation of isotopically labeled carbon and nitrogen atoms into the diminazene structure. The synthetic route typically includes the following steps:
Formation of the triazene core: This involves the reaction of benzamidine derivatives with diazonium salts under controlled conditions.
Isotopic labeling: The incorporation of 13C and 15N isotopes is achieved through the use of labeled precursors during the synthesis.
Dihydrochloride formation: The final step involves the conversion of the free base to its dihydrochloride salt form, ensuring stability and solubility.
Chemical Reactions Analysis
Diminazene-13C2,15N4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diminazene-13C2,15N4 Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of diminazene and its derivatives.
Biology: The compound is used in studies involving protozoan infections, particularly in understanding the mechanism of action of trypanocidal agents.
Medicine: Research involving this compound contributes to the development of new therapeutic agents for treating protozoan infections.
Mechanism of Action
The mechanism of action of Diminazene-13C2,15N4 Dihydrochloride involves its interaction with specific molecular targets. The compound primarily targets the DNA of protozoan parasites, leading to the inhibition of replication and transcription processes. Additionally, it has been shown to inhibit AMPA-type ionotropic glutamate receptors, which play a role in synaptic transmission in the central nervous system .
Comparison with Similar Compounds
Diminazene-13C2,15N4 Dihydrochloride is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. Similar compounds include:
Diminazene aceturate: A commonly used trypanocidal agent with a similar structure but without isotopic labeling.
Phenylhydrazines: A class of compounds containing a phenylhydrazide moiety, which includes diminazene and its derivatives.
The isotopic labeling of Diminazene-13C2,15N4 Dihydrochloride provides a distinct advantage in research applications, allowing for more accurate and detailed studies.
Properties
Molecular Formula |
C14H15N7 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-[2-[4-(C-(15N)azanylcarbonimidoyl)phenyl]iminohydrazinyl](15N2)benzenecarboximidamide |
InChI |
InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)/i13+1,14+1,15+1,16+1,17+1,18+1 |
InChI Key |
XNYZHCFCZNMTFY-WCCMSLRSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[13C](=[15NH])[15NH2])NN=NC2=CC=C(C=C2)[13C](=[15NH])[15NH2] |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


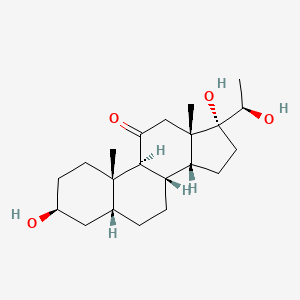
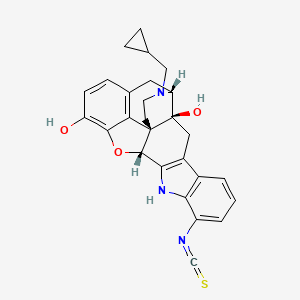


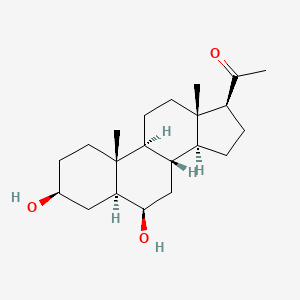

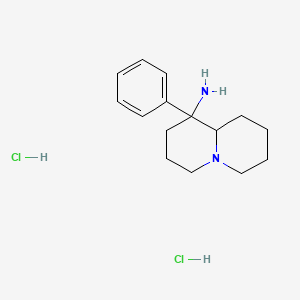
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
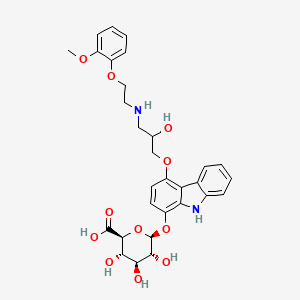

![(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)
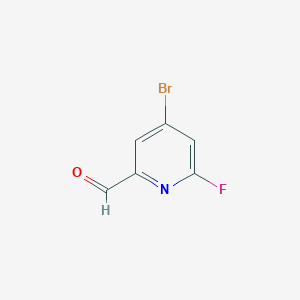
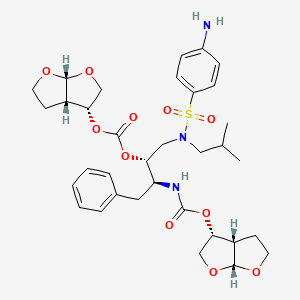
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
